molecular formula C18H22N4O3S B2489758 Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 341953-40-0

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2489758
CAS No.: 341953-40-0
M. Wt: 374.46
InChI Key: QWOMZVDNVINEGS-UHFFFAOYSA-N
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Description

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetic small molecule belonging to the class of benzothiazole-2-carboxamides, a scaffold identified as a promising new anti-mycobacterial chemotype . This compound is of significant interest in infectious disease research, particularly in the development of novel therapeutic agents against Mycobacterium tuberculosis, the pathogen responsible for tuberculosis . The structural core of this molecule, featuring a benzothiazole ring linked to a piperazine via a methanone bridge, is recognized for its potential to inhibit bacterial targets, with some related analogs showing potent activity in the low micromolar range (MIC 1-10 μM) against the H37Rv strain of M. tuberculosis . The incorporation of a nitro group at the 6-position of the benzothiazole ring is a strategic modification intended to enhance the molecule's electronic properties and its interaction with key biological targets, such as the essential mycobacterial enzyme DprE1, which is involved in cell wall biosynthesis . Researchers are investigating this compound and its analogs to establish quantitative structure-activity relationships (QSAR) and to understand the binding mode through molecular docking studies, aiming to design more potent inhibitors with improved efficacy against drug-resistant strains . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

cyclohexyl-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c23-17(13-4-2-1-3-5-13)20-8-10-21(11-9-20)18-19-15-7-6-14(22(24)25)12-16(15)26-18/h6-7,12-13H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOMZVDNVINEGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with various intermediates. One common method includes the reaction of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Coupling Reactions: The benzothiazole moiety can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Catalysts such as palladium or copper are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution on the piperazine ring could introduce various functional groups.

Scientific Research Applications

Medicinal Chemistry

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone has been investigated for its potential anti-inflammatory and antimicrobial properties. The nitrobenzo[d]thiazole derivatives have shown significant activity against various pathogens, including Mycobacterium tuberculosis, which is critical for developing new anti-tubercular agents .

Research indicates that this compound exhibits potent biological activity, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole and piperazine demonstrate significant antimicrobial properties. For instance, compounds similar to this compound have displayed moderate to good activity against various bacterial strains.

    Table 1: Antimicrobial Activity of Related Compounds
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli12 µg/mL
    Compound BS. aureus10 µg/mL
    Compound CP. aeruginosa15 µg/mL

Pharmacology

The interactions of this compound with biological targets are of particular interest for drug development. Its ability to inhibit specific enzymes makes it a candidate for studying enzyme inhibition mechanisms, which could lead to the development of new therapeutic agents targeting inflammation and infection .

Case Study 1: Anti-Tubercular Activity

A study conducted by Chakraborti et al. synthesized several benzothiazole-based compounds, including derivatives similar to this compound. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv using the L–J agar method. The results indicated that certain derivatives exhibited MIC values comparable to the reference drug Rifampicin, highlighting their potential as effective anti-tubercular agents .

Case Study 2: Enzyme Inhibition

Research into the enzyme inhibition properties of this compound has shown its ability to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2). This selectivity is crucial for developing anti-inflammatory drugs with reduced side effects compared to non-selective inhibitors .

Mechanism of Action

The mechanism of action of Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s benzo[d]thiazole group increases its molecular weight compared to phenyl-substituted analogs (e.g., : 248.9 vs. ~407.47). The nitro group and sulfur atom contribute to this difference.
  • Imidazo[2,1-b]thiazole derivatives () exhibit higher molecular weights (~481 [M+H]+) due to fused heterocyclic systems.

Synthesis Routes: Palladium-mediated coupling is a common method for arylpiperazines (e.g., ). Complex heterocycles (e.g., acridine in ) require additional steps, such as catalytic reductions or amino group functionalization.

Physicochemical and Functional Comparisons

A. Electronic and Steric Effects :
  • Nitro Group Position : The 6-nitrobenzo[d]thiazol-2-yl group in the target compound introduces a planar, electron-deficient aromatic system, contrasting with the 4-nitrophenyl group in , which lacks sulfur-mediated resonance.
B. Solubility and Lipophilicity :
  • In contrast, sulfonyl-containing analogs (e.g., 9bb, ) are more polar due to the tosyl group.

Biological Activity

Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound can be structurally represented as follows:

Cyclohexyl 4 6 nitrobenzo d thiazol 2 yl piperazin 1 yl methanone\text{Cyclohexyl 4 6 nitrobenzo d thiazol 2 yl piperazin 1 yl methanone}

This structure features a cyclohexyl group, a piperazine ring, and a nitro-substituted benzothiazole moiety, which are believed to contribute to its biological activities.

Antimicrobial Activity

Research has indicated that compounds containing benzothiazole derivatives exhibit notable antimicrobial properties. In a study examining various thiazole derivatives, it was found that certain compounds demonstrated significant activity against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus . The presence of the nitro group in the benzothiazole structure enhances the antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedActivity (Zone of Inhibition)
Compound ACandida albicans25 mm
Compound BE. coli30 mm
Compound CStaphylococcus aureus20 mm

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study demonstrated that related compounds effectively inhibited the proliferation of cancer cell lines, including A549 (lung cancer) and PC-3 (prostate cancer), with IC50 values indicating potent activity .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
A54915.3Induction of apoptosis
PC-39.86ROS accumulation and cell cycle arrest

Mechanistic Insights

The mechanism by which this compound exerts its effects appears to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells. Flow cytometry analyses revealed a significant increase in apoptosis rates upon treatment with this compound, correlating with cell cycle arrest in the G0/G1 phase .

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar compounds, reinforcing the pharmacological potential of benzothiazole derivatives:

  • Study on Thiazole Derivatives : This research synthesized various thiazole derivatives and evaluated their antimicrobial activities against multiple strains. The study highlighted that modifications in the substituents significantly affected their biological efficacy .
  • Antitumor Activity Evaluation : Another investigation focused on β-carboline derivatives containing similar structural motifs, revealing their ability to inhibit tumor growth through mechanisms involving cell cycle regulation and apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for Cyclohexyl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions:

Coupling Reactions : React 6-nitrobenzo[d]thiazol-2-amine with piperazine derivatives under Buchwald-Hartwig conditions (Pd catalysis) to form the piperazine-thiazole intermediate.

Acylation : Introduce the cyclohexylcarbonyl group via nucleophilic acyl substitution using cyclohexylcarbonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base.

Optimization : Control temperature (0–5°C during acylation), solvent polarity (e.g., DCM for solubility), and stoichiometry (1:1.2 molar ratio of piperazine to acyl chloride).
Characterization : Validate purity (>95%) via HPLC and NMR. Yield improvements (60–75%) are achievable with slow reagent addition and inert atmospheres .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm connectivity of the piperazine ring (δ 2.5–3.5 ppm for N-CH2) and cyclohexyl protons (δ 1.2–1.8 ppm).
  • HRMS : Verify molecular ion peak ([M+H]+ expected m/z ~443.12).
  • FT-IR : Identify carbonyl stretch (C=O at ~1680 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹).
  • XRD : Resolve crystal packing and confirm stereochemistry .

Q. What in vitro assays are appropriate for initial pharmacological screening?

Methodological Answer:

  • Cytotoxicity : SRB assay on cancer cell lines (e.g., MCF-7, HEPG-2) with IC50 determination.
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Selectivity : Compare activity in normal cell lines (e.g., WI-38 fibroblasts). Use RPMI-1640 medium with 5% FBS and 48-h exposure .

Q. How can researchers ensure compound stability during storage and handling?

Methodological Answer:

  • Storage : Lyophilize and store at -20°C in amber vials to prevent photodegradation.
  • Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Degradation Analysis : Use UPLC-MS/MS to identify hydrolysis or oxidation products (e.g., nitro-reduction byproducts) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding pockets (e.g., kinase targets). Focus on hydrogen bonds between the piperazine N-H and conserved residues (e.g., Asp831 in EGFR).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD <2 Å indicates favorable binding).
  • QSAR Models : Corrogate logP (optimal ~3.5) and polar surface area (<90 Ų) with cytotoxicity data from analogs .

Q. What strategies resolve contradictions in reported biological activities of piperazine-thiazole derivatives?

Methodological Answer:

  • Comparative SAR : Systematically vary substituents (e.g., nitro vs. methoxy groups) and test across multiple assays. For example, nitro groups enhance cytotoxicity but reduce solubility.
  • Meta-Analysis : Pool data from standardized assays (e.g., NCI-60 screening) to identify trends.
  • Target Validation : Use CRISPR knockouts to confirm specificity (e.g., silence EGFR to verify on-target effects) .

Q. How does the nitro group at the 6-position of the benzo[d]thiazole moiety influence pharmacological activity?

Methodological Answer:

  • Electron-Withdrawing Effect : Enhances electrophilicity, promoting covalent binding to cysteine residues (e.g., in BTK inhibitors).
  • Metabolic Stability : Nitro groups are prone to reduction (e.g., by CYP450 enzymes), generating reactive intermediates. Monitor metabolites via LC-MS in hepatocyte incubations.
  • Bioisosteric Replacement : Compare with cyano or sulfonyl analogs to balance potency and metabolic stability .

Q. What experimental designs mitigate off-target effects in animal models?

Methodological Answer:

  • Dose Optimization : Conduct MTD studies in rodents (start at 10 mg/kg, escalate to 50 mg/kg).
  • Pharmacokinetics : Measure plasma half-life (t1/2) and tissue distribution via radiolabeling (14C).
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. How can researchers validate the role of the piperazine ring in target binding?

Methodological Answer:

  • Alanine Scanning : Synthesize analogs with piperazine replaced by morpholine or pyrrolidine. Test binding via SPR (KD <100 nM indicates critical role).
  • Crystallography : Co-crystallize with target proteins (e.g., PARP1) to visualize hydrogen bonds between piperazine and catalytic residues.
  • pH Studies : Assess binding affinity at varying pH (piperazine pKa ~9.8) to probe protonation-dependent interactions .

Q. What methodologies identify metabolic pathways and potential toxicities?

Methodological Answer:

  • Metabolite Profiling : Incubate with human liver microsomes (HLM) and analyze via LC-HRMS. Major Phase I metabolites include hydroxylated cyclohexyl or nitro-reduced products.
  • Reactive Intermediate Trapping : Use glutathione (GSH) to detect electrophilic intermediates indicative of hepatotoxicity.
  • In Silico Tox Prediction : Apply Derek Nexus to flag structural alerts (e.g., nitro groups linked to mutagenicity) .

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